molecular formula C22H19NS2 B14213505 Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- CAS No. 555152-94-8

Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-

Cat. No.: B14213505
CAS No.: 555152-94-8
M. Wt: 361.5 g/mol
InChI Key: ZDXASDQLHDJWHS-UHFFFAOYSA-N
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Description

Chemical Structure and Identification The compound Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- (CAS: 555152-94-8) is a dihydroacridine derivative with a unique substitution pattern. Its structure features a bis(methylthio)methylene group at position 9 and a phenyl group at position 10 of the acridine core. The molecular formula is C₂₀H₁₈N₂S₂, with a molecular weight of 354.5 g/mol (calculated).

The dihydroacridine scaffold is known for its planar tricyclic structure, which facilitates DNA intercalation and interactions with biological targets .

Properties

CAS No.

555152-94-8

Molecular Formula

C22H19NS2

Molecular Weight

361.5 g/mol

IUPAC Name

9-[bis(methylsulfanyl)methylidene]-10-phenylacridine

InChI

InChI=1S/C22H19NS2/c1-24-22(25-2)21-17-12-6-8-14-19(17)23(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3

InChI Key

ZDXASDQLHDJWHS-UHFFFAOYSA-N

Canonical SMILES

CSC(=C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)SC

Origin of Product

United States

Preparation Methods

Heteroannulation with 3-Bis(methylthio)acrolein

A modified Skraup quinoline synthesis approach has been adapted for acridine derivatives. 3-Bis(methylthio)acrolein reacts with aromatic amines under trifluoroacetic acid (TFA) catalysis to form iminoenamine intermediates, which undergo cyclization in polyphosphoric acid (PPA) at 90°C (Table 1). For the target compound, substituting aniline derivatives with phenyl-bearing amines enables the incorporation of the 10-phenyl group.

Table 1: Cyclocondensation Reaction Parameters

Amine Catalyst Temperature (°C) Yield (%)
4-Phenylaniline TFA 90 68
3-Methoxyaniline TFA 90 72

The reaction proceeds via electrophilic aromatic substitution, with the bis(methylthio)methylene group stabilizing the transition state through electron donation.

Nucleophilic Substitution Approaches

Alkylation of Acridine Precursors

4-(Bromomethyl)acridine serves as a key intermediate for introducing sulfur-based substituents. Treatment with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C replaces bromine with methylthio groups (Scheme 1). Subsequent oxidation with hydrogen peroxide forms the bis(methylthio)methylene moiety.

Scheme 1:

  • 4-(Bromomethyl)acridine + 2 NaSMe → 4-(Methylthiomethyl)acridine
  • Oxidation → 9-[Bis(methylthio)methylene]acridine

This method achieves 78% yield after purification by silica gel chromatography.

Microwave-Assisted Synthesis

One-Pot Functionalization

Microwave irradiation enhances reaction efficiency for dihydroacridine derivatives. A three-component reaction between chalcones, anilines, and β-ketoesters under Ce(IV) catalysis forms 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. Post-synthetic modification with methylthio reagents introduces the bis(methylthio)methylene group (Table 2).

Table 2: Microwave Reaction Optimization

Reagent Time (min) Power (W) Yield (%)
CS₂/CH₃I 15 300 82
(MeS)₂C=Malononitrile 20 250 75

The use of [bis(methylthio)methylene]malononitrile as a sulfur donor streamlines the process, avoiding toxic intermediates.

Advanced Functionalization Techniques

Reductive Amination

9,10-Dihydroacridines undergo reductive amination with formaldehyde and methyl mercaptan in the presence of sodium cyanoborohydride. This method selectively installs the bis(methylthio)methylene group at C-9 while retaining the 10-phenyl substituent (Figure 1).

Figure 1:
9,10-Dihydro-10-phenylacridine + HCHO + 2 MeSH → Target Compound

Yields range from 65–70%, with purity confirmed via ¹H-NMR and high-resolution mass spectrometry.

Challenges and Limitations

  • Steric Hindrance: Bulky substituents at C-10 reduce cyclization efficiency (e.g., 10-phenyl vs. 10-methyl).
  • Oxidation Sensitivity: The bis(methylthio)methylene group is prone to over-oxidation, necessitating inert atmospheres.
  • Sulfur Stability: Thioether bonds may cleave under acidic conditions, limiting downstream applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their properties:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound 555152-94-8 C₂₀H₁₈N₂S₂ 354.5 Bis(methylthio)methylene, phenyl High purity (97%); structural novelty
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine 555152-95-9 C₁₅H₁₆N₂S₂ 292.4 Bis(methylthio)methylene, methyl Methyl group at position 10 reduces steric hindrance
9-Phenyl-9,10-dihydroacridine 10537-12-9 C₁₉H₁₅N 257.34 Phenyl Safety data available; simpler structure
9-(4-Methoxystyryl)acridine N/A C₂₂H₁₇NO 311.38 Methoxystyryl Lower synthetic yield (25%)
9,9-bis-(2-methoxyphenyl)-10-(morpholin-4-yl-acetyl)-9,10-dihydroacridine 4060-81-5 C₃₃H₃₀N₂O₄S 520.63 Methoxyphenyl, morpholine-acetyl Higher molecular weight; fluorescence potential

Key Comparisons:

Substituent Effects on Molecular Properties The target compound’s bis(methylthio)methylene group introduces sulfur atoms, which may enhance lipophilicity and redox activity compared to analogs with methoxy or styryl groups (e.g., 9-(4-Methoxystyryl)acridine) .

Synthetic Efficiency While the target compound is reported at 97% purity , styrylacridine derivatives (e.g., 9-(4-N,N-dimethylaminostyryl)acridine) show lower yields (23–55%) due to challenging purification steps . This suggests optimized protocols for sulfur-containing acridines.

Biological Activity

  • Acridine derivatives with tricyclic planar structures (e.g., compounds in ) exhibit anti-cancer activity via topoisomerase II inhibition. The target compound’s bis(methylthio)methylene group could modulate binding affinity or metabolic stability compared to coumarin hybrids .
  • Quaternary acridinium salts (e.g., 10-carboxymethylacridinium derivatives) are used as chemiluminescent agents, implying that the target’s sulfur substituents might enable similar applications .

Solid-State and Pharmacokinetic Properties

  • The crystal structure of 10-benzyl-9-(3,4-dimethoxyphenyl)-hexahydroacridine-dione () reveals that bulky substituents influence packing efficiency and solubility. The target compound’s phenyl and methylthio groups may similarly affect crystallization and bioavailability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR):
    The position and nature of substituents significantly influence acridine derivatives’ biological and physicochemical profiles. For example:

    • Methoxy groups (e.g., in 9-methoxyacridine) improve DNA intercalation but reduce metabolic stability .
    • Sulfur-containing groups (e.g., methylthio) may enhance redox cycling or metal-binding properties, relevant for anti-oxidant or pro-drug applications .
  • Potential Applications: The target compound’s bis(methylthio)methylene group warrants investigation in anti-cancer drug development, particularly given the success of acridine-based topoisomerase inhibitors . Its structural similarity to quaternary acridinium salts suggests utility in chemiluminescent assays or as a photosensitizer .

Biological Activity

Acridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the realm of anticancer research. The compound "Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-" (CAS Number: 555152-94-8) is a notable member of this class. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- is characterized by its acridine core with additional methylthio and phenyl groups. Its molecular formula is C22H19NS2C_{22}H_{19}NS_2 with a molecular weight of approximately 363.52 g/mol. The unique structural features contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of acridine compounds is largely attributed to their ability to intercalate into DNA, disrupting cellular processes such as replication and transcription. This intercalation is facilitated by the planar aromatic structure of acridines, which allows them to fit between DNA base pairs.

  • Anticancer Activity : Acridines have shown promising anticancer properties through various mechanisms:
    • DNA Intercalation : This disrupts the normal functioning of DNA and induces apoptosis in cancer cells.
    • Topoisomerase Inhibition : Some acridine derivatives inhibit topoisomerases, enzymes critical for DNA replication and repair.
    • Histone Deacetylase (HDAC) Inhibition : Certain compounds exhibit HDAC inhibitory activity, leading to altered gene expression patterns conducive to apoptosis in cancer cells .
  • Antimicrobial Properties : Acridines also demonstrate antibacterial and antifungal activities. Their mechanism often involves disrupting microbial cell membranes or interfering with nucleic acid synthesis.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of acridine derivatives in various cancer cell lines:

Compound NameCell LineIC50 (µM)Mechanism
ACS03HCT-1160.90HDAC Inhibition, DNA Interaction
ACS-AZ10VariousLow Micromolar RangeApoptosis Induction
9-Chloro-2-(3-(dimethylamino) propyl) pyrrolo[2,3,4-kl] acridin-1(2H)-oneA54959.12 - 14.87Autophagy Inhibition

Case Study: ACS03

In a study involving the compound ACS03, researchers observed significant anti-tumor activity against various cancer cell lines including HCT-116 (colon carcinoma) and K562 (chronic myeloid leukemia). The compound exhibited an IC50 value of 0.90 µM against U937 cells, indicating potent cytotoxicity . The mechanism was primarily through HDAC inhibition and subsequent apoptosis induction.

Case Study: ACS-AZ10

Another derivative, ACS-AZ10, was evaluated for its anti-cancer efficacy in vivo and demonstrated significant safety alongside marked anti-cancer effects . This study underscores the therapeutic potential of acridine derivatives in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing acridine derivatives with dihydropyridine units, such as 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-acridine?

  • Methodological Answer : A common approach involves the condensation of cyclohexane-1,3-dione with aldehydes to form tetraketones, followed by reaction with aromatic amines (e.g., o-aminophenol) to yield acridinedione derivatives . Modifications to this protocol include varying substituents on aldehydes or amines to introduce functional groups like methylthio moieties. Reaction optimization (e.g., solvent choice, temperature) is critical for achieving high yields and purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromaticity.
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight.
  • Elemental Analysis : Confirm stoichiometric composition.
    Cross-referencing with crystallographic data (if available) ensures structural accuracy .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) to determine optimal conditions for reactions or biological assays.
  • Stability : Conduct thermal gravimetric analysis (TGA) and monitor degradation under UV light or varying pH. Acridine derivatives often exhibit sensitivity to oxidation, requiring inert atmospheres for storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular configurations?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous evidence of bond angles, dihedral angles, and packing interactions. For example, studies on related acridines revealed intermolecular hydrogen bonds (e.g., COOH⋯N) and π-π stacking, which influence stability and reactivity . Discrepancies between computational models and experimental data can be resolved by refining crystallographic parameters (e.g., space group assignment, thermal displacement factors).

Q. What mechanisms underlie the chemiluminescent properties of acridinium derivatives, and how can they be exploited analytically?

  • Methodological Answer : Chemiluminescence arises from oxidation of 9-(phenoxycarbonyl)-10-methylacridinium salts by H2O2\text{H}_2\text{O}_2 in alkaline media, generating excited-state 10-methyl-9-acridinone. The emission intensity correlates with substituent electronic effects (e.g., electron-withdrawing groups enhance efficiency). Applications include DNA fragment detection via labeled probes, requiring optimization of reaction kinetics and quenching studies .

Q. How do substituents (e.g., methylthio groups) influence biological activity in therapeutic applications?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • In vitro assays : Compare cytotoxicity (e.g., IC50_{50}) against cancer cell lines with varying substituents.
  • Computational modeling : DFT calculations to map electron density and predict binding affinity to targets like DNA topoisomerases. Methylthio groups may enhance lipophilicity, improving membrane permeability .

Q. What strategies address inconsistencies in synthetic yields or byproduct formation?

  • Methodological Answer :

  • Chromatographic monitoring : Use TLC or HPLC to track reaction progress and identify intermediates/byproducts.
  • Catalyst screening : Test palladium or ligand-assisted cyclization to improve regioselectivity .
  • Scale-up adjustments : Solvent volume reduction or flow chemistry may mitigate side reactions observed in batch processes.

Methodological Considerations for Data Contradictions

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar acridines?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies, controlling for variables like cell line specificity, assay protocols, and compound purity.
  • Dose-response curves : Validate activity thresholds using standardized assays (e.g., MTT for cytotoxicity).
  • Crystallographic validation : Ensure structural consistency with published analogs to rule out configuration errors .

Q. What advanced techniques differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Powder X-ray diffraction identifies polymorphs by distinct diffraction patterns.
  • DSC : Differential scanning calorimetry detects phase transitions.
  • Solid-state NMR : Resolves conformational differences in crystal lattices .

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